Cas no 1349719-98-7 ((S)-JQ-35)

(S)-JQ-35 structure
Nombre del producto:(S)-JQ-35
(S)-JQ-35 Propiedades químicas y físicas
Nombre e identificación
-
- (S)-JQ-35
- JQ-35, (S)-
- TEN-010
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-[3-(4-methyl-1-piperazinyl)propyl]-, (6S)-
- (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
- TEN010
- JQ-35-(S)?
- CHEMBL4297423
- NSC816555
- CS-0064969
- US10925881, Name (S)-JQ35
- DA-64664
- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-(3-(4-methyl-1-piperazinyl)propyl)-, (6S)-
- EX-A3890
- BDBM483491
- AKOS040741901
- G16451
- 1349719-98-7
- Bet inhibitor ro6870810
- HY-117286
- Rg 6146
- DB15151
- (S)?-?JQ-?35
- RO6870810
- TA3QN7788D
- MS-29956
- RG6146
- 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
- Q27896195
- (S)-JQ35
- GTPL9118
- Bet inhibitor TEN-010
- UNII-TA3QN7788D
- SCHEMBL881288
- RG 6146 [WHO-DD]
- ZDC71998
- Ro-6870810
- NSC-816555
-
- Renchi: 1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1
- Clave inchi: PKQXLRYFPSZKDU-QFIPXVFZSA-N
- Sonrisas: N12C(C)=NN=C1[C@H](CC(NCCCN1CCN(C)CC1)=O)N=C(C1=CC=C(Cl)C=C1)C1C(C)=C(C)SC=12
Atributos calculados
- Calidad precisa: 539.2234076g/mol
- Masa isotópica única: 539.2234076g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 37
- Cuenta de enlace giratorio: 7
- Complejidad: 817
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Superficie del Polo topológico: 107Ų
(S)-JQ-35 Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(S)-JQ-35 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | S080839-10mg |
(S)\u200b-\u200bJQ-\u200b35 |
1349719-98-7 | 10mg |
$ 1400.00 | 2022-06-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50638-10mg |
(S)-JQ-35 (TEN-010) |
1349719-98-7 | 98% | 10mg |
¥2139.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50638-100mg |
(S)-JQ-35 (TEN-010) |
1349719-98-7 | 98% | 100mg |
¥10699.00 | 2023-09-07 | |
DC Chemicals | DC12191-250 mg |
JQ-35-(S) |
1349719-98-7 | >98% | 250mg |
$1200.0 | 2022-02-28 | |
eNovation Chemicals LLC | Y1245140-5mg |
JQ-35, (S)- |
1349719-98-7 | 98% | 5mg |
$340 | 2024-06-05 | |
ChemScence | CS-0064969-5mg |
(S)-JQ-35 |
1349719-98-7 | 98.98% | 5mg |
$150.0 | 2022-04-27 | |
MedChemExpress | HY-117286-10mM*1mLinDMSO |
(S)-JQ-35 |
1349719-98-7 | 99.46% | 10mM*1mLinDMSO |
¥1782 | 2023-07-26 | |
DC Chemicals | DC12191-250mg |
JQ-35-(S) |
1349719-98-7 | >98% | 250mg |
$1200.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1245140-5mg |
JQ-35, (S)- |
1349719-98-7 | 98% | 5mg |
$360 | 2025-02-20 | |
MedChemExpress | HY-117286-10mM*1 mL in DMSO |
(S)-JQ-35 |
1349719-98-7 | 99.46% | 10mM*1 mL in DMSO |
¥1782 | 2024-05-22 |
(S)-JQ-35 Literatura relevante
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
1349719-98-7 ((S)-JQ-35) Productos relacionados
- 899747-98-9(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methylphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 610753-59-8(3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate)
- 367501-10-8(4-(4-Fluoro-2-methylphenoxy)piperidine)
- 2680783-73-5(tert-butyl N-{3-bromoimidazo1,2-apyridin-7-yl}carbamate)
- 869493-49-2(3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine)
- 1315365-31-1(3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one)
- 2172573-80-5(2-cyclopropyl-4-methyl-5-(oxan-4-yl)furan-3-ylmethanamine)
- 2138157-11-4(Cyclopropanecarboxylic acid, 1-[(cyclopropylmethylamino)sulfonyl]-)
- 1858149-99-1(3-(dimethyl-1,3-thiazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid)
- 304656-41-5(Octanoic acid,nickel(2+) salt, hydrate (2:1:1))
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1349719-98-7)(S)-JQ-35

Pureza:99%/99%/99%/99%/99%
Cantidad:10mg/25mg/50mg/100mg/250mg
Precio ($):162.0/196.0/238.0/348.0/697.0